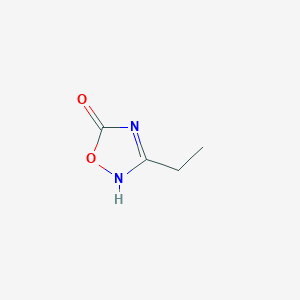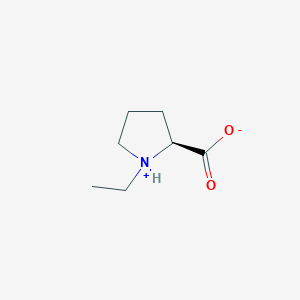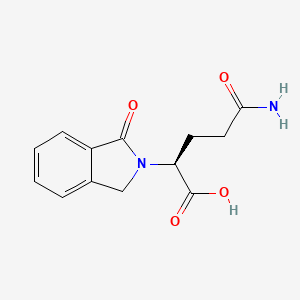
3-ethyl-2H-1,2,4-oxadiazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “3-ethyl-2H-1,2,4-oxadiazol-5-one” is a benzothiazole analogue known for its potent antagonistic activity against the G protein-coupled receptor 35 (GPR35). This receptor has been associated with various diseases, including type-2 diabetes, nociceptive pain, inflammation, mild mental retardation syndrome, metabolic disorders, and gastric cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole analogues typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of benzothiazole analogues may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
Oxidation: Benzothiazole analogues can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of benzothiazole analogues can lead to the formation of dihydrobenzothiazoles. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of benzothiazole analogues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
科学的研究の応用
Benzothiazole analogues, including 3-ethyl-2H-1,2,4-oxadiazol-5-one, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in modulating biological pathways, particularly those involving G protein-coupled receptors.
Medicine: Investigated for their potential therapeutic effects in treating diseases such as type-2 diabetes, inflammation, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by antagonizing the G protein-coupled receptor 35 (GPR35). This receptor is involved in various cellular signaling pathways, including those related to inflammation and metabolic regulation. By inhibiting GPR35, the compound can modulate these pathways, potentially leading to therapeutic benefits in conditions such as type-2 diabetes and inflammation .
類似化合物との比較
Similar Compounds
CID 1231538: Another benzothiazole analogue with similar GPR35 antagonistic activity.
CID 1231540: A structurally related compound with potential anti-inflammatory properties.
Uniqueness
3-ethyl-2H-1,2,4-oxadiazol-5-one stands out due to its high potency and selectivity for GPR35, making it a valuable tool for studying the role of this receptor in various diseases. Its unique chemical structure also allows for the exploration of new synthetic routes and reaction conditions .
特性
IUPAC Name |
3-ethyl-2H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAARBVMIPYNNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=O)ON1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=O)ON1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B7883748.png)





![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B7883783.png)



![5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate](/img/structure/B7883818.png)



